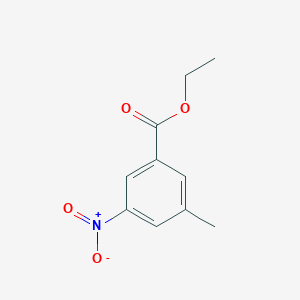
5,8-Dichloronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloronaphthalen-2-ol is an organic compound with the molecular formula C10H6Cl2O It is a chlorinated derivative of naphthalen-2-ol, featuring two chlorine atoms at the 5th and 8th positions of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloronaphthalen-2-ol typically involves the chlorination of naphthalen-2-ol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The naphthalene is first converted to naphthalen-2-ol through a hydroxylation reaction. Subsequently, the naphthalen-2-ol undergoes chlorination using chlorine gas in the presence of a suitable catalyst to yield the desired product.
化学反应分析
Types of Reactions
5,8-Dichloronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-2-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Depending on the oxidizing agent and conditions, products such as 5,8-dichloronaphthalen-2-one or 5,8-dichloronaphthalene-2-carboxylic acid can be formed.
Reduction: The major product is naphthalen-2-ol.
Substitution: Products vary based on the nucleophile used, resulting in compounds like 5,8-dimethoxynaphthalen-2-ol.
科学研究应用
5,8-Dichloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated aromatic compounds and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,8-Dichloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Naphthalen-2-ol: The parent compound without chlorine atoms.
5-Chloronaphthalen-2-ol: A mono-chlorinated derivative.
8-Chloronaphthalen-2-ol: Another mono-chlorinated derivative.
Uniqueness
5,8-Dichloronaphthalen-2-ol is unique due to the presence of two chlorine atoms at specific positions on the naphthalene ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from its mono-chlorinated counterparts and the parent naphthalen-2-ol.
属性
分子式 |
C10H6Cl2O |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
5,8-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H |
InChI 键 |
ACNOLCYSQPFXFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)





![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)


![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
